mPEG16-Br

Description

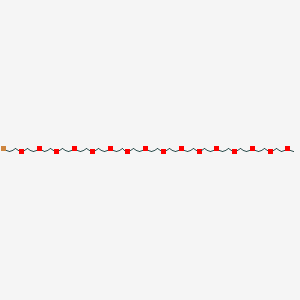

Structure

2D Structure

Properties

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVEZBERBDFDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H67BrO16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Mpeg16 Br

Precursor Synthesis and Derivatization Routes to Monofunctional Poly(ethylene glycol) Alcohols (mPEG16-OH)

Monofunctional poly(ethylene glycol) alcohols, such as mPEG16-OH, are typically synthesized through the anionic ring-opening polymerization of ethylene (B1197577) oxide initiated by methanol (B129727) in the presence of a catalyst. sintez-oka.comgoogle.com This process allows for the controlled growth of the PEG chain with a methoxy (B1213986) group at one terminus and a hydroxyl group at the other. Catalysts commonly employed include alkali metal hydroxides (e.g., KOH, NaOH) or alkali metal alcoholates (e.g., sodium methoxide, potassium methoxide). sintez-oka.comgoogle.com

The reaction temperature and the molar ratio of ethylene oxide to methanol are critical parameters that influence the average molecular weight and the distribution of polymer chain lengths. sintez-oka.com Controlling these factors is essential to obtain mPEG with a desired number of repeating ethylene glycol units, such as 16 for mPEG16-OH. researchgate.net Side reactions, particularly those initiated by trace amounts of water, can lead to the formation of poly(ethylene glycol) diols (PEG-diols) as impurities. sintez-oka.comgoogle.comresearchgate.net Methods to minimize diol content include using highly pure starting materials, efficient drying of the reaction system, and employing specific initiating systems and catalysts that favor monofunctional chain growth. google.comresearchgate.net For instance, anionic solution polymerization with initiating systems like potassium naphthalene (B1677914) and methanol at ambient temperature has been reported to yield mPEG with low polydispersity and minimal diol content. researchgate.net

mPEG-OH can also be prepared by modifying PEG diols through selective monofunctionalization, although this can be challenging due to the presence of two chemically equivalent hydroxyl groups. google.comgoogle.com Strategies for selective functionalization have been developed, often involving protecting one hydroxyl group before reacting the other. google.comgoogle.com

Bromination Strategies for the Terminal Hydroxyl Group of mPEG16-OH

The conversion of the terminal hydroxyl group of mPEG16-OH into a bromide is a key step in synthesizing mPEG16-Br. The hydroxyl group is a poor leaving group and needs to be activated or converted into a better leaving group for nucleophilic substitution reactions to occur efficiently.

Direct halogenation methods involve treating the alcohol directly with a brominating agent to replace the hydroxyl group with a bromide. Common reagents for converting alcohols to alkyl bromides include phosphorus tribromide (PBr₃) or systems based on triphenylphosphine (B44618) (PPh₃) in combination with a bromine source such as carbon tetrabromide (CBr₄) or tribromoisocyanuric acid. libretexts.orgorganic-chemistry.orgresearchgate.net

Using a mixture of sodium or potassium bromide with concentrated sulfuric acid can also generate hydrogen bromide in situ, which then reacts with the alcohol. chemguide.co.uksciencemadness.org This method is typically warmed to distill off the bromoalkane product. chemguide.co.uksciencemadness.org While effective for smaller alcohols, applying these methods to polymeric PEGs like mPEG16-OH may require careful optimization of reaction conditions and work-up procedures due to the different solubility and handling properties of polymers compared to small molecules. The Appel reaction, using triphenylphosphine and carbon tetrahalide, is another method for halogenation under mild and neutral conditions. researchgate.net However, separating polar byproducts like triphenylphosphine oxide from polar PEG derivatives can be tedious. clarkson.edu

A widely used indirect method involves a two-step process: first, converting the terminal hydroxyl group of mPEG16-OH into a sulfonate ester, and then performing a halide exchange reaction with a bromide salt. Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are excellent leaving groups. libretexts.orglibretexts.orgyoutube.com

The first step, sulfonylation, is typically carried out by reacting mPEG16-OH with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base, such as pyridine (B92270) or triethylamine, to scavenge the acid produced during the reaction. clarkson.eduyoutube.comolemiss.edugoogle.com This reaction converts the hydroxyl group into a tosylate (mPEG16-OTs) or mesylate (mPEG16-OMs). clarkson.edulibretexts.orgolemiss.edu

In the second step, the sulfonate ester is treated with a bromide salt, commonly sodium bromide (NaBr) or potassium bromide (KBr), in a suitable solvent. This is a nucleophilic substitution reaction (S₂ mechanism) where the bromide ion displaces the sulfonate group, yielding this compound. libretexts.orgresearchgate.net This indirect route is often preferred because the sulfonylation step proceeds efficiently, and the subsequent halide displacement is a clean reaction, leading to the formation of the desired alkyl bromide with good conversion. libretexts.org

Based on standard organic chemistry principles, quaternization (specifically the Menshutkin reaction) involves the reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt. wikipedia.org Therefore, quaternization is typically a reaction of an alkyl bromide, not a method for synthesizing an alkyl bromide from an alcohol.

However, search results indicate that mPEG-Br can be used as an alkylating agent in quaternization reactions to synthesize PEGylated quaternary ammonium salts or ionic liquids. For example, mPEG-Br has been reacted with trimethylamine (B31210) to form a quaternary ammonium salt olemiss.edu, and mPEG methanesulfonate (B1217627) derivatives have been used in alkylation reactions with imidazole (B134444) anions to form PEG-substituted imidazoles, which can then undergo further reactions or anion exchange to form ionic liquids researchgate.net.

It is important to clarify that while this compound participates in quaternization reactions, this class of reaction is not a synthetic method to generate the bromide functionality from the precursor alcohol (mPEG16-OH).

Methodologies for Synthetic Validation and Purity Assessment of this compound

Synthesizing this compound with high purity and a well-defined structure is critical for its downstream applications. Various analytical techniques are employed to validate the synthesis and assess the purity of the product.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a primary tool for confirming the structure of this compound. researchgate.netclarkson.eduabbexa.comnih.govresearchgate.netresearchgate.net The characteristic signals of the PEG backbone (-OCH₂CH₂-) are observed around 3.5-3.8 ppm. clarkson.edu The presence of the terminal methoxy group (-OCH₃) is typically seen as a singlet around 3.3-3.4 ppm. clarkson.edu Crucially, the signals corresponding to the protons on the carbon atom directly attached to the bromide (-CH₂Br) should be present, while the signal for the terminal hydroxyl proton (-OH) of the starting material should be absent or significantly reduced. nih.gov Integration of these signals can provide information about the degree of functionalization and the average chain length. researchgate.net

Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC): GPC is used to determine the molecular weight distribution and assess the polydispersity (PDI) of the this compound. researchgate.netresearchgate.netmdpi.com A low PDI indicates a narrow molecular weight distribution, which is desirable for many applications. GPC can also help detect the presence of impurities with significantly different molecular weights, such as residual starting material (mPEG16-OH) or PEG-diol byproducts. researchgate.net

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-ToF MS) or Electrospray Ionization Time-of-Flight Mass Spectrometry (ESI-ToF MS) can provide precise molecular weight information and confirm the presence of the expected end groups (methoxy and bromide). researchgate.netresearchgate.netrsc.org This is particularly useful for verifying the structure and identifying impurities.

Mpeg16 Br As an Initiator and Component in Controlled Polymerization Techniques

Atom Transfer Radical Polymerization (ATRP) Initiated by mPEG16-Br

Methoxypoly(ethylene glycol) (mPEG) functionalized with a terminal bromide group, specifically this compound, serves as a highly effective macroinitiator in Atom Transfer Radical Polymerization (ATRP). ATRP is a versatile and widely used method of controlled/living radical polymerization (CLRP) that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. researchgate.netlu.se The use of a macroinitiator like this compound allows for the direct incorporation of a hydrophilic PEG block into the polymer structure, leading to the formation of valuable amphiphilic block copolymers.

In this process, the this compound acts as the source of the initiating radical. The covalent bond between the terminal carbon and the bromine atom is reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate the active propagating species. mdpi.com The efficiency of initiation is a critical factor for achieving a controlled polymerization, and it is desirable that the rate of initiation from the this compound is comparable to or faster than the rate of propagation. cmu.edu This ensures that all polymer chains begin to grow simultaneously, leading to a narrow molecular weight distribution in the final polymer product.

Mechanism and Kinetic Control in this compound Initiated ATRP Systems

The fundamental mechanism of ATRP initiated by this compound involves a reversible redox process catalyzed by a transition metal complex, most commonly copper(I) bromide (CuBr) complexed with a ligand. mdpi.comcmu.edu The process can be summarized by the equilibrium between a dormant species (the this compound macroinitiator or the subsequent polymer chain with a terminal bromine, Pn-Br) and an active, propagating radical (Pn•), as shown in the general scheme below.

General ATRP Mechanism:

Activation: The dormant species, this compound, is activated by the copper(I) complex (e.g., Cu(I)Br/Ligand), which abstracts the bromine atom. This one-electron oxidation of the catalyst generates a propagating radical (mPEG16•) and the higher oxidation state copper(II) complex (Cu(II)Br₂/Ligand), which acts as the deactivator. cmu.edumdpi.com

Propagation: The generated radical adds to monomer units, causing the polymer chain to grow.

Deactivation: The propagating radical reacts with the deactivator (Cu(II)Br₂/Ligand) to reform the dormant species (a polymer chain with a terminal bromine) and the activator (Cu(I)Br/Ligand). cmu.edu

This activation-deactivation cycle is rapid and reversible. The equilibrium is strongly shifted towards the dormant species, which keeps the concentration of active radicals very low (typically in the parts-per-million range). This low radical concentration significantly reduces the likelihood of irreversible termination reactions (e.g., radical coupling or disproportionation), which are common in conventional free radical polymerization.

Kinetic control over the polymerization is achieved by maintaining this delicate equilibrium. cmu.edu The rate of polymerization is typically first-order with respect to the concentrations of the monomer, the initiator (this compound), and the activator (Cu(I) complex), and it has an inverse first-order dependence on the concentration of the deactivator (Cu(II) complex). researchgate.netcmu.edu The presence of a sufficient amount of the Cu(II) deactivator from the start of the reaction is crucial for establishing control and minimizing premature termination of initiator molecules. cmu.educmu.edu The ratio of the activation rate constant (kact) to the deactivation rate constant (kdeact) defines the ATRP equilibrium constant (KATRP = kact/kdeact), which is a key parameter for selecting the appropriate catalyst system for a given monomer and desired reaction conditions. cmu.edu

| Component | Example | Role in Kinetic Control |

| Macroinitiator | This compound | Determines the number of growing polymer chains and incorporates the mPEG block. |

| Monomer | Styrene, Methyl Methacrylate (B99206) (MMA) | The building block of the second polymer segment. Its structure influences KATRP. |

| Catalyst (Activator) | Copper(I) Bromide (CuBr) | Reacts with the dormant species to generate propagating radicals. mdpi.com |

| Ligand | Tris[2-(dimethylamino)ethyl]amine (Me₆TREN) | Solubilizes the copper salt and tunes the catalyst's redox potential and activity. mdpi.com |

| Catalyst (Deactivator) | Copper(II) Bromide (CuBr₂) | Reacts with propagating radicals to reform the dormant species, controlling the radical concentration. cmu.edu |

| Solvent | Toluene, Anisole, DMF | Solubilizes all components and can affect catalyst activity. |

Design and Synthesis of End-Functionalized Polymers Using this compound Macroinitiators

The use of this compound as a macroinitiator is a powerful strategy for the synthesis of well-defined polymers with specific end-group functionalities. rsc.org This approach inherently produces polymers with a methoxypoly(ethylene glycol) chain at the α-terminus (the starting end). The ω-terminus (the growing end) of the polymer chain retains the bromine atom from the initiator, which serves as a reactive handle for post-polymerization modification. nih.gov

This terminal bromine is a versatile functional group that can be transformed into other chemical moieties through various chemical reactions. For instance, it can be substituted by nucleophiles (e.g., azides, amines, thiols) or eliminated to form a terminal double bond. This allows for the introduction of a wide array of functionalities, enabling applications such as bioconjugation, surface modification, or the creation of more complex polymer architectures. rsc.org

The precise design of end-functionalized polymers has become a cornerstone of advanced materials synthesis. rsc.org By choosing this compound, one can create macromolecules with a hydrophilic PEG segment at one end and a customizable functional group at the other, making them ideal for applications in drug delivery, nanotechnology, and biomaterials.

| Macroinitiator | Monomer | Resulting Polymer Structure | α-End Functionality | ω-End Functionality (pre-modification) |

| This compound | Styrene (S) | mPEG16-b-PS-Br | mPEG₁₆- | -Br |

| This compound | Methyl Methacrylate (MMA) | mPEG16-b-PMMA-Br | mPEG₁₆- | -Br |

| This compound | N-isopropylacrylamide (NIPAM) | mPEG16-b-PNIPAM-Br | mPEG₁₆- | -Br |

| This compound | tert-Butyl Acrylate (tBA) | mPEG16-b-PtBA-Br | mPEG₁₆- | -Br |

Block Copolymer Synthesis via Sequential Monomer Addition from this compound Macroinitiators

A key advantage of the controlled nature of ATRP is the ability to synthesize block copolymers through sequential monomer addition. harth-research-group.org After the polymerization of the first monomer is complete, the resulting polymer, which contains a terminal bromine atom (e.g., mPEG16-block-PolymerA-Br), can be isolated and used as a new macroinitiator for the polymerization of a second, different monomer. cmu.edu This chain extension process leverages the high degree of chain-end fidelity preserved during the initial polymerization.

The most direct application of this compound in block copolymer synthesis is the creation of AB diblock copolymers. cd-bioparticles.net In this architecture, the 'A' block is the hydrophilic mPEG16 segment, and the 'B' block is a different polymer chain grown from the bromide terminus. researchgate.net This process directly yields amphiphilic macromolecules, which can self-assemble in selective solvents to form structures like micelles or vesicles. nih.govnih.gov

The synthesis involves the polymerization of a single monomer type using this compound as the initiator. A wide variety of vinyl monomers, including styrenes, acrylates, methacrylates, and acrylamides, can be used to form the second block. researchgate.net The properties of the resulting diblock copolymer, such as its hydrophilicity/hydrophobicity balance and self-assembly behavior, can be precisely tuned by controlling the degree of polymerization of the second block. nih.govmdpi.com

| Macroinitiator | Monomer B | Resulting Diblock Copolymer | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| mPEG-Br | N-isopropylacrylamide | mPEG-b-PNIPAM | 10,000 - 30,000 | < 1.3 |

| mPEG-Br | Styrene | mPEG-b-PS | 5,000 - 50,000 | < 1.2 |

| mPEG-Br | L-lactide (via ROP) | mPEG-b-PLLA | 7,000 - 20,000 | < 1.4 |

| mPEG-Br | ε-caprolactone (via ROP) | mPEG-b-PCL | 7,500 - 21,000 | < 1.5 |

| Note: While ATRP is the focus, PEG-based initiators are also common in Ring-Opening Polymerization (ROP) to create similar diblock structures. nih.govmdpi.com |

Building upon the synthesis of diblock copolymers, triblock and multiblock architectures can be achieved through further sequential monomer additions. Starting with the this compound initiator, an ABC triblock copolymer can be synthesized. First, monomer A is polymerized to yield an mPEG16-b-P(A)-Br diblock macroinitiator. This product is then used to initiate the polymerization of monomer B, resulting in the final mPEG16-b-P(A)-b-P(B)-Br triblock copolymer. nih.gov

This iterative process can be extended to create multiblock copolymers with four or more distinct blocks. ornl.gov The synthesis of these more complex structures requires high efficiency at each step to maintain low polydispersity and a well-defined structure. The "living" nature of the polymer chain ends after each polymerization step is the key enabling feature for constructing these advanced macromolecular architectures. For example, ABA-type triblock copolymers, such as Poly(methyl methacrylate)-b-Poly(ethylene glycol)-b-Poly(methyl methacrylate), are often synthesized using a bifunctional PEG initiator that can grow chains from both ends simultaneously. nih.govnih.gov However, using the monofunctional this compound, linear, sequential multiblock structures are readily accessible.

Surface-Initiated Polymerization Leveraging this compound Anchoring

Surface-initiated ATRP (SI-ATRP) is a robust method for modifying the properties of surfaces by grafting well-defined polymer chains, creating what are known as polymer brushes. nih.govcmu.edu The this compound molecule can be utilized as an initiator for SI-ATRP, provided it is first anchored to a substrate. This typically requires modifying the methoxy (B1213986) end of the mPEG chain to a group capable of forming a covalent bond with the surface (e.g., a silane (B1218182) for silica (B1680970) or glass, or a thiol for gold). Once immobilized, the bromide end of the this compound is oriented away from the surface and is free to initiate the polymerization of monomers from the surrounding solution.

This "grafting from" approach allows for the formation of dense, uniform polymer layers with a high grafting density, which is difficult to achieve with "grafting to" methods where pre-formed polymer chains are attached to the surface. lu.se SI-ATRP provides excellent control over the thickness, composition, and architecture of the grafted polymer brushes. lu.seutexas.edu The presence of the mPEG16 "spacer" between the surface and the grafted polymer brush can also be beneficial, for example, by improving the biocompatibility of the surface or enhancing the accessibility of the grafted chains.

| Substrate | Anchoring Chemistry | Initiator (Example) | Grafted Polymer | Application |

| Silicon Wafer/Glass | Silanization (e.g., with an aminosilane (B1250345) followed by reaction with bromoisobutyryl bromide) | Surface-Bound Bromide | Poly(methyl methacrylate) | Tailoring surface wettability |

| Gold | Thiol-Au bond | Thiol-terminated PEG-Br | Polystyrene | Biocompatible coatings |

| Graphene Oxide | Esterification of surface hydroxyl groups | Graphene-O-CO-C(CH₃)₂-Br | Poly(N-isopropylacrylamide) | Smart/responsive materials utexas.edu |

| Polyamide Fabric | Reaction with fabric end groups | PA-Br | Poly(dimethylaminoethyl methacrylate) | Functional textiles nih.gov |

Reversibility and Depolymerization Strategies with this compound Derived Polymers

The controlled nature of radical polymerization techniques not only allows for the synthesis of well-defined polymers but also offers pathways for their depolymerization, a crucial aspect for creating recyclable and sustainable materials. Polymers synthesized using this compound as an initiator, particularly polymethacrylates, can be designed for depolymerization.

One strategy involves the concept of "reversed controlled polymerization," where the dormant chain end of a polymer can be reactivated to initiate depropagation back to the monomer under specific thermodynamic conditions. For polymers prepared via Atom Transfer Radical Polymerization (ATRP) using an this compound initiator, the terminal bromine atom can be reactivated. By adjusting conditions such as temperature and monomer concentration, the polymerization equilibrium can be shifted towards depolymerization. For instance, heating a well-defined polymer in a solvent at elevated temperatures can trigger this process.

Research on polymethacrylates has shown that polymers with high end-group fidelity, a characteristic of controlled polymerization, can facilitate depolymerization. In some systems, near-quantitative reversion to the monomer can be achieved. For example, the depolymerization of polymethacrylates can be initiated from the chain ends. While specific studies on polymers derived directly from this compound are not detailed, the principles established for other methacrylate polymers synthesized via controlled radical polymerization are applicable. The process often involves heating the polymer, which can lead to the regeneration of the monomer.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization Incorporating this compound Derivatives

RAFT polymerization is a highly versatile controlled radical polymerization technique that relies on a chain transfer agent (CTA) to mediate the polymerization. This compound can be chemically modified to serve as a precursor for a macromolecular CTA (macro-CTA), which then allows for the synthesis of well-defined block copolymers with a hydrophilic mPEG16 block.

Synthesis of this compound Based Chain Transfer Agents (CTAs)

The conversion of this compound into a macro-CTA is a critical step for its use in RAFT polymerization. This typically involves the reaction of the terminal bromine atom with a suitable RAFT agent precursor. A common method is the nucleophilic substitution of the bromide with a thiocarbonylthio compound, such as a dithiobenzoate, trithiocarbonate (B1256668), or dithiocarbamate.

For example, a well-defined PEG-based macro-CTA can be prepared through a multi-step synthesis starting from a monohydroxy-terminated PEG, which is analogous to the methoxy-terminated mPEG16-OH precursor of this compound. The terminal hydroxyl group can be converted to a better leaving group and then substituted with a dithiobenzoate group to yield a PEG-dithiobenzoate macro-CTA nih.gov. Similarly, this compound can be reacted with the salt of a dithiocarboxylic acid or a trithiocarbonate to generate the corresponding mPEG16-macro-CTA. The success of this synthesis is crucial as a high degree of end-group functionalization is necessary for achieving good control over the subsequent RAFT polymerization.

The general structure of a RAFT agent is Z-C(=S)S-R, where the 'R' group is a homolytic leaving group that initiates polymerization and the 'Z' group stabilizes the intermediate radical. In the case of an mPEG16-macro-CTA, the mPEG16- moiety would typically be the 'R' group.

Controlled Polymerization using this compound Derived Macro-CTAs for Defined Architectures

Once the mPEG16-macro-CTA is synthesized, it can be used to control the polymerization of a wide range of vinyl monomers to create well-defined AB diblock copolymers. The mPEG16 block acts as the hydrophilic segment, and the second block can be tailored to be hydrophobic, stimuli-responsive, or functional, depending on the monomer chosen.

The use of such macro-CTAs in RAFT polymerization allows for the synthesis of polymers with predictable molecular weights and low polydispersity indices (Đ). The molecular weight of the second block can be controlled by the ratio of monomer to macro-CTA. This approach has been successfully employed in various polymerization schemes, including dispersion polymerization, to generate self-assembling block copolymer nano-objects like micelles, worms, and vesicles.

For instance, a PEG-based macro-CTA has been used for the RAFT aqueous dispersion polymerization of 2-hydroxypropyl methacrylate (HPMA) to produce a range of diblock copolymer nano-objects with predictable morphologies nih.gov. The polymerization conditions, such as temperature and solids content, can be optimized to achieve high monomer conversions and good control over the polymer characteristics nih.gov. The living character of RAFT polymerization also allows for the synthesis of more complex architectures, such as triblock copolymers, by sequential monomer addition.

| Parameter | Description | Typical Values/Observations |

| Macro-CTA | mPEG16-dithiobenzoate or similar | High end-group functionality (>95%) |

| Monomers | Styrenes, acrylates, methacrylates, acrylamides | Wide variety applicable |

| Control | Good control over molecular weight and low Đ | Đ < 1.3 |

| Architectures | Diblock and multiblock copolymers | Spheres, worms, vesicles via PISA |

Exploration of Other Controlled Radical Polymerization Techniques with this compound Analogues

While ATRP and RAFT are prominent, other controlled radical polymerization techniques can also potentially utilize this compound or its derivatives. For example, Nitroxide-Mediated Polymerization (NMP) is another powerful method for synthesizing well-defined polymers. In NMP, the growing polymer chain is reversibly capped by a stable nitroxide radical. While less common for initiating with alkyl halides directly, it is conceivable to modify the this compound terminus to incorporate a moiety suitable for initiating NMP.

Furthermore, other transition-metal-mediated radical polymerization techniques, analogous to ATRP, could employ this compound as an initiator. The key requirement is a catalyst system that can reversibly activate the carbon-bromine bond to generate a propagating radical. The principles of controlled polymerization suggest that as long as the initiation from this compound is efficient and the equilibrium between active and dormant species is rapid compared to propagation, a controlled polymerization can be achieved. The versatility of the mPEG moiety makes it a desirable component in block copolymers for a wide array of applications, driving the exploration of various synthetic strategies.

Chemical Functionalization and Bioconjugation Strategies Utilizing Mpeg16 Br Reactivity

Nucleophilic Substitution Reactions Mediated by the Terminal Bromide of mPEG16-Br

The terminal bromide in this compound is a good leaving group, making it highly amenable to nucleophilic substitution (SN) reactions. This reactivity allows for the facile replacement of the bromide with a wide range of nucleophiles, thereby introducing different functional groups onto the mPEG16 chain. Nucleophilic substitution reactions are fundamental in organic chemistry and involve an electron-rich species (nucleophile) attacking an electron-poor center, typically a carbon atom bonded to a leaving group. The bromide ion (Br⁻) is readily displaced, allowing for the formation of new carbon-heteroatom bonds.

Common nucleophiles that can react with alkyl bromides like the terminal group of this compound include amines, thiols, carboxylates, and azides. The reaction conditions (solvent, temperature, presence of a base) can be optimized to favor the desired SN2 pathway, particularly with a primary carbon center adjacent to the bromide, as is typically the case with linear PEG derivatives.

For instance, reaction with an amine nucleophile can yield an mPEG16-amine derivative, while reaction with a thiol can produce an mPEG16-thiol. These newly introduced functional groups can then be utilized for further conjugation reactions using different coupling chemistries. The hydrophilic nature of the mPEG16 chain imparts increased water solubility to the resulting conjugates, a desirable property for many biological applications.

Orthogonal Click Chemistry Approaches with this compound Derivatives (e.g., Azide (B81097) Conversion)

While the bromide group is reactive, it can be converted into other functional groups that are more suitable for orthogonal click chemistry approaches. A common and highly useful transformation is the conversion of the terminal bromide to an azide group. This is typically achieved by reacting this compound with a source of azide ions, such as sodium azide (NaN₃), often in a polar aprotic solvent like N,N-dimethylformamide (DMF).

The resulting mPEG16-azide is a key intermediate for click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). Click chemistry refers to a class of reactions that are highly efficient, selective, and proceed under mild conditions, making them ideal for bioconjugation and the synthesis of complex molecules.

The azide group is relatively inert towards many functional groups found in biological systems, providing orthogonality. It reacts specifically with alkyne-functionalized molecules under click chemistry conditions to form a stable triazole linkage. This allows for the selective conjugation of mPEG16, via its azide derivative, to molecules containing a terminal alkyne without interfering with other reactive groups that might be present.

Research findings demonstrate the successful conversion of PEG-bromides to PEG-azides for subsequent click chemistry applications. For example, studies have reported the synthesis of mPEG-alkyne from mPEG-bromide and its use in click chemistry for polymer synthesis. Similarly, the azidation of polymers containing pendant bromo groups has been shown to enable subsequent click reactions.

Rational Design of Linker Molecules and Conjugates Incorporating this compound

The incorporation of this compound into linker molecules and conjugates is driven by the desire to leverage the beneficial properties of PEG, such as increased solubility, reduced immunogenicity, and altered pharmacokinetics, while utilizing the bromide as a point of attachment or as a precursor to other reactive groups. The rational design of these constructs involves considering the desired application, the nature of the molecules being conjugated, and the required properties of the final conjugate.

PEG linkers, including those based on monodisperse PEGs like mPEG16, play a crucial role in connecting different molecular entities while providing flexibility and hydrophilicity. The length and composition of the PEG chain can influence the properties of the conjugate, such as its hydrodynamic volume and interaction with the biological environment.

Development of this compound as a Precursor for PROTAC Linkers

This compound is recognized as a PEG-based PROTAC linker precursor. Its terminal bromide can be reacted with various functionalized molecules to assemble the PROTAC structure. PEG-based linkers are frequently used in PROTAC design due to their ability to improve solubility and potentially influence the conformational flexibility of the PROTAC, which can impact ternary complex formation and subsequent protein degradation. The monodisperse nature of this compound ensures a defined linker length, contributing to the precise design and synthesis of PROTACs.

Integration into Protein and Peptide Conjugation Systems

PEGylation, the covalent attachment of PEG to proteins or peptides, is a widely used strategy to improve their therapeutic properties. PEGylation can enhance solubility, extend circulation half-life by reducing renal clearance and proteolytic degradation, and decrease immunogenicity.

This compound, or derivatives synthesized from it (such as mPEG16-amine or mPEG16-thiol), can be integrated into protein and peptide conjugation systems. The reactive end group allows for covalent coupling to specific amino acid residues (e.g., lysine (B10760008) amines, cysteine thiols) on the protein or peptide surface.

While traditional PEGylation often uses activated PEGs like NHS esters or maleimides, this compound provides a route to synthesize custom PEGylation reagents. For example, this compound can be converted to mPEG16-amine by reaction with ammonia (B1221849) or an amine-containing linker, which can then be coupled to carboxyl groups on a protein using carbodiimide (B86325) chemistry. Alternatively, conversion to mPEG16-thiol allows for conjugation to cysteine residues via maleimide (B117702) chemistry or disulfide exchange.

The use of a monodisperse PEG like this compound in protein and peptide conjugation allows for the synthesis of well-defined conjugates with a specific PEGylation pattern, which can be crucial for controlling the biological activity and pharmacokinetic profile of the modified biomolecule. Research highlights various strategies for peptide and protein conjugation, emphasizing the role of linkers and functional groups in achieving stable and functional conjugates.

Advanced Materials Science and Supramolecular Assembly of Mpeg16 Br Derived Polymers

Tailoring Polymer Architecture and Composition with mPEG16-Br for Enhanced Material Properties

This compound is widely employed as a macroinitiator in controlled radical polymerization techniques like ATRP to synthesize block copolymers and other complex polymer architectures. This allows for precise control over the length and composition of the growing polymer chains, leading to materials with enhanced and tunable properties ethz.ch. For instance, mPEG-Br has been used to initiate the ATRP of monomers such as 2-methacryloyloxyethylphosphorylcholine (PMPC) to synthesize mPEG-PMPC block copolymers hep.com.cn. By subsequently introducing hydrophobic segments like poly(butyl methacrylate) (PBMA) via ATRP initiated from the mPEG-PMPC macroinitiator, amphiphilic triblock copolymers like mPEG-PMPC-PBMA can be created hep.com.cn. This sequential polymerization approach, often initiated by a PEG-Br macroinitiator, is a common strategy for synthesizing well-defined block copolymers with varied properties psu.eduacs.orgrsc.org.

The ability to tailor polymer architecture and composition using this compound as a starting material is crucial for developing advanced materials for diverse applications. The hydrophilic PEG block imparts water solubility and biocompatibility, while the co-polymerized blocks can introduce specific functionalities, such as pH-responsiveness, thermo-responsiveness, or enhanced loading capacity for hydrophobic molecules psu.eduhep.com.cnrsc.orgrsc.orgmdpi.com. The molecular weight of the PEG block and the composition of the co-blocks can be precisely controlled through techniques like ATRP initiated by PEG-Br, allowing for fine-tuning of the resulting material's properties psu.edu14.139.213acs.orgacs.org.

Self-Assembly Behaviors of this compound Based Block Copolymers

Block copolymers containing a mPEG16 block, synthesized using this compound as a macroinitiator, can exhibit fascinating self-assembly behaviors in selective solvents, particularly in aqueous solutions. The amphiphilic nature, arising from the hydrophilic PEG block and a co-polymerized hydrophobic or stimuli-responsive block, drives the formation of various ordered nanostructures researchgate.netxenocs.comeuropean-mrs.commpg.de.

Formation of Polymeric Micelles, Vesicles, and Nanostructures

Amphiphilic block copolymers derived from this compound can self-assemble into a variety of nanostructures, including spherical micelles, vesicles (polymersomes), and more complex morphologies researchgate.neteuropean-mrs.compku.edu.cn. The specific structure formed depends on factors such as the relative lengths and chemical nature of the hydrophilic and hydrophobic blocks, concentration, temperature, and solvent conditions xenocs.comeuropean-mrs.com. For example, mPEG-PMPC-PBMA triblock copolymers synthesized using mPEG-Br have been shown to form micelles in aqueous solutions hep.com.cn. Similarly, other PEG-based amphiphilic block copolymers prepared using PEG-Br macroinitiators have demonstrated the ability to self-assemble into micelles and vesicles researchgate.netpku.edu.cnnih.gov. These self-assembled nanostructures are of significant interest for applications requiring the encapsulation and controlled release of active molecules.

Influence of PEG Chain Length (mPEG16) on Self-Assembly Parameters

The length of the PEG chain, such as the mPEG16 block, plays a critical role in dictating the self-assembly behavior and the characteristics of the resulting nanostructures. The hydrophilic-lipophilic balance (HLB) of the block copolymer is directly influenced by the PEG chain length, affecting parameters such as the critical micelle concentration (CMC), micelle size, and morphology nih.gov. Studies on similar PEG-based systems have shown that increasing the PEG chain length can influence particle size and polydispersity nih.gov. While specific data for this compound derived polymers and the precise influence of 16 EG units were not extensively detailed in the search results, the general principle that PEG chain length is a key parameter in tailoring self-assembly is well-established in the field of block copolymer research european-mrs.comnih.gov. The mPEG16 block contributes to the stability and water solubility of the self-assembled structures.

Role of this compound in the Synthesis and Application of Functionalized Ionic Liquids

This compound can serve as a precursor for the synthesis of functionalized ionic liquids (ILs). By reacting the bromide end group with suitable amine or imidazole-containing compounds, PEG-substituted ionic liquids can be synthesized rsc.orgnih.govresearchgate.netimist.mamurraystate.edu. These PEG-functionalized ionic liquids combine the unique properties of ionic liquids, such as low vapor pressure and good solvating capabilities, with the characteristics of PEG, such as water solubility and biocompatibility researchgate.netgoogle.comsci-hub.sersc.org.

The synthesis typically involves the alkylation of a nitrogen-containing base (like an imidazole) with the this compound, followed by anion exchange if a different counterion is desired rsc.orgnih.gov. This approach allows for the creation of novel ionic liquids with tailored structures and properties for specific applications. PEG-based ionic liquids have been explored as alternative solvents and catalysts in organic synthesis, as well as in applications requiring tunable polarity and solubility researchgate.netsci-hub.se. The PEG chain length can influence the thermophysical properties of these ionic liquids rsc.orgresearchgate.net.

Polymeric Materials Exhibiting Aggregation-Induced Emission Properties from this compound Based Architectures

Aggregation-induced emission (AIE) is a phenomenon where molecules or polymers that are weakly emissive in dilute solution exhibit strong fluorescence upon aggregation researchgate.net. This compound can be utilized in the synthesis of polymeric materials that incorporate AIE-active units, leading to materials that become fluorescent upon self-assembly or aggregation.

By synthesizing block copolymers where one block is derived using this compound as a macroinitiator and another block contains AIE-active chromophores (such as tetraphenylethene, TPE derivatives), the resulting amphiphilic polymer can exhibit AIE properties when it self-assembles in aqueous solution pku.edu.cnresearchgate.net. The self-assembly process, driven by the amphiphilic nature of the block copolymer, leads to the aggregation of the AIE-active units in the core or specific domains of the formed nanostructures (e.g., micelles or vesicles), triggering fluorescence pku.edu.cnresearchgate.net.

The mPEG16 block provides the necessary hydrophilicity for the polymer to be dispersed in aqueous media and to form stable self-assembled structures, while the AIE-active block contributes the optical properties researchgate.net. This combination allows for the creation of fluorescent nanostructures that can be useful in various fields, including bioimaging and sensing, where the change in fluorescence upon aggregation can be exploited researchgate.net. The design of such AIE-exhibiting polymeric materials often involves controlled polymerization techniques initiated by macroinitiators like PEG-Br to ensure well-defined block structures and predictable self-assembly behavior researchgate.net.

Emerging Research Trajectories and Future Perspectives for Mpeg16 Br

Computational Modeling and Machine Learning in the Design and Prediction of mPEG16-Br Polymerizations

Computational modeling and machine learning are increasingly being applied in polymer science to understand and predict polymerization processes and the properties of resulting polymers. These techniques offer significant advantages, including accelerating research, reducing the need for extensive experimental trials, and minimizing reagent use nextmol.com. While direct studies specifically on computational modeling or machine learning applied to this compound polymerization kinetics or resulting polymer properties were not prominently found in the search results, the broader application of these methods to polymerization processes provides a strong indication of their potential relevance to this compound.

Computational fluid dynamics (CFD) modeling, for instance, is used to investigate complex processes like polymer microencapsulation by emulsification, helping to predict particle size distribution mdpi.com. Molecular dynamics (MD) simulations are employed to understand polymer-drug interactions and predict the stability and release profiles of polymeric nanoparticles used in drug delivery srce.hr. These simulation techniques can provide insights into the behavior of mPEG-based polymers in various environments and their interactions with other molecules.

Machine learning models are being developed to predict polymer properties based on their structural characteristics and to identify chemical patterns that improve specific properties researchgate.netchemrxiv.org. For example, machine learning has been used to predict the reactivity ratios of comonomers based on their molecular structure, which is crucial for controlling copolymer composition in polymerization arxiv.org. This suggests that similar approaches could be applied to this compound-initiated copolymerizations to predict copolymer characteristics based on the co-monomer structure and reaction conditions.

Furthermore, computational modeling, combined with techniques like molecular imprinting, has been used for the rational design of polymers with high affinity for specific molecules core.ac.uk. This synergistic approach can improve the performance of polymers by optimizing the spatial arrangement of monomers. Applying such strategies to systems involving this compound could lead to the design of polymers with tailored binding affinities for targets in chemical biology or material science applications.

The integration of polymer theory and data with machine learning is seen as crucial for advancing the field researchgate.net. As more data on mPEG-Br initiated polymerizations become available, computational models and machine learning algorithms can be trained to predict polymerization outcomes, optimize reaction conditions for controlled polymer architecture, and even design novel this compound-based materials with desired properties.

Novel Synthetic Routes and Enhanced Control in this compound Based Polymerization

mPEG-Br compounds, including this compound, are commonly synthesized by the esterification of mPEG-OH with α-bromoisobutyryl bromide (BIBB) hep.com.cnacs.orgbibliotekanauki.plmdpi.com. This method allows for the introduction of the ATRP initiating group at the PEG chain end. Purification steps, such as dialysis and lyophilization, are crucial to obtain a pure macroinitiator with high chain-end fidelity, which is essential for controlled polymerization hep.com.cn.

mPEG-Br is widely used as a macroinitiator in ATRP to synthesize well-defined block copolymers. hep.com.cnbibliotekanauki.plmdpi.compolysciences.compolysciences.commdpi.comresearchgate.net. ATRP allows for precise control over polymer chain growth, molecular weight, and polydispersity polysciences.compolysciences.com. The synthesis of block copolymers like mPEG-PMPC (poly(2-methacryloyloxyethyl phosphorylcholine)) and mPEG-PPF (poly(pentafluoropropyl methacrylate)) using mPEG-Br as a macroinitiator and copper-based catalytic systems has been reported hep.com.cnacs.org. The reaction conditions, such as temperature, solvent, and catalyst system, play a critical role in achieving controlled polymerization and desired polymer characteristics.

Research continues to explore environmentally friendly and more efficient ATRP systems. For instance, iron-mediated ATRP using mPEG-Br as both ligand and initiator has been investigated, demonstrating controlled polymerization of monomers like methyl methacrylate (B99206) (MMA) and poly(ethylene glycol) monomethacrylate (PEGMA) mdpi.com. The molecular weight of the mPEG-Br macroinitiator can influence the polymerization rate and controllability in these systems mdpi.com.

Novel synthetic strategies also involve combining different polymerization techniques. The combination of ring-opening polymerization (ROP) and ATRP, for example, has been used to synthesize biodegradable amphiphilic graft polymers researchgate.net. While this specific example did not directly involve mPEG-Br as the ROP initiator, it highlights the potential for integrating this compound-initiated ATRP with other controlled polymerization methods to create complex polymer architectures.

Enhancing control in this compound based polymerization also involves optimizing catalyst systems, monomer feeding strategies, and reaction conditions to minimize side reactions and achieve narrow molecular weight distributions. The development of switchable polymerization systems, although more commonly discussed in the context of RAFT polymerization, also represents a potential avenue for achieving greater control over the polymerization of different monomer types initiated by mPEG-Br sigmaaldrich.com.

Expansion of this compound Utility in Cutting-Edge Functional Materials and Chemical Biology Tools

mPEG-Br and polymers synthesized using it as a macroinitiator have broad applications in the development of functional materials and chemical biology tools due to the unique properties conferred by the PEG block and the ability to introduce diverse functionalities through the reactive bromide end group or subsequent polymerization.

In functional materials, mPEG-based block copolymers are used to create materials with tailored properties for applications such as drug delivery, surface modification, and self-assembly. For example, mPEG-PMPC-PBMA (poly(butyl methacrylate)) block copolymers synthesized using mPEG-Br can form micelles capable of loading hydrophobic agents, demonstrating their potential as nanocarriers hep.com.cn. The ability of these copolymers to self-assemble into defined structures like micelles or vesicles is crucial for applications in drug delivery and nanotechnology hep.com.cnbibliotekanauki.plresearchgate.netresearchgate.net.

mPEG-Br's bromide functionality allows for post-polymerization modification or direct initiation from surfaces, enabling the creation of functionalized surfaces and polymer brushes polysciences.compolysciences.com. These modified surfaces can be used in areas like biomaterials, anti-fouling coatings, and sensing. PEGylation, the process of attaching PEG chains to molecules or surfaces, is widely used to improve properties like solubility, stability, and biocompatibility abbexa.com. mPEG-Br can serve as a building block for creating PEGylated materials and biomolecules.

In chemical biology, mPEG-Br based polymers can be utilized as tools for studying biological systems and developing new therapeutics or diagnostics. The ability to synthesize well-defined polymers with controlled architecture and functionality makes them suitable for creating probes, conjugates, and delivery systems for biomolecules. While the search results did not provide specific examples of this compound directly used as a "chemical biology tool" in the sense of a probe or reporter molecule, the resulting mPEG-containing polymers are highly relevant in this domain.

For instance, PEGylated proteins and peptides exhibit improved pharmacokinetics and reduced immunogenicity, highlighting the utility of PEG derivatives in developing protein-based therapeutics abbexa.com. mPEG-Br can be used to synthesize block copolymers that form nanoparticles or micelles for targeted drug or gene delivery researchgate.netnih.gov. These polymeric nanocarriers can encapsulate therapeutic agents and release them in a controlled manner, improving efficacy and reducing side effects. Computational studies are already being used to optimize the design of such polymeric nanoparticles for drug delivery srce.hrnih.gov.

The field of chemical biology also involves the design and synthesis of small molecules and probes to investigate biological processes wikipedia.orgmdpi.comnih.gov. While this compound itself is a polymer precursor, the functional polymers derived from it can be equipped with bioactive molecules, targeting ligands, or imaging agents, effectively transforming them into chemical biology tools for specific applications like cell targeting, molecular sensing, or controlled release within biological environments. The development of novel chemical biology tools, such as chemoselective probes, is crucial for advancing our understanding of complex biological systems mdpi.com.

The continued exploration of this compound in conjunction with advanced polymerization techniques, computational design, and functionalization strategies is expected to lead to the development of novel materials and tools with significant impact in both functional materials science and chemical biology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.